6-Amino-5-nitroindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHOVHXUAXZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Amino 5 Nitroindolin 2 One and Analogues
Synthetic Approaches to Indolin-2-one Core Structures
The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry and serves as the foundational core for the synthesis of 6-amino-5-nitroindolin-2-one. The construction and functionalization of this core are critical first steps.
Preparation from Oxindole and Nitration Procedures
The direct nitration of the pre-formed indolin-2-one (oxindole) ring is a common strategy to introduce a nitro group. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the aromatic ring. For instance, the nitration of indolin-2,3-dione (isatin) using fuming nitric acid in sulfuric acid at low temperatures yields 5-nitroindolin-2,3-dione. ddtjournal.com
Research has also explored the nitration of substituted indolines. For example, the nitration of indoline-2-carboxylic acid can lead to the formation of 6-nitroindoline-2-carboxylic acid. researchgate.net Similarly, the nitration of N-acetylindoline-2-carboxylate has been shown to produce the 5-nitro derivative. researchgate.net The specific reaction conditions, including the choice of nitrating agent and solvent, can influence the regioselectivity of the nitration.
Strategies for Introducing Nitro Functionalities to the Indolin-2-one Scaffold
Beyond direct nitration of the parent oxindole, other strategies exist for incorporating a nitro group. One approach involves the cyclization of suitably substituted acyclic precursors that already contain a nitro group. For example, the reductive cyclization of o-nitrostyrene derivatives in the presence of carbon monoxide can yield indolin-2-one structures. acs.orgresearchgate.net This method offers a pathway to the indolin-2-one core with a pre-installed nitro substituent.
Another approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) for the nitration of indolin-2-ones. researchgate.net Reactions carried out in non-nucleophilic solvents can lead to the formation of nitrated products, particularly when the aromatic ring possesses an electron-donating group. researchgate.net The reaction of N-(trifluoroacetyl)-L-tryptophan methyl ester with a nitrating agent has been shown to yield the 6-nitro product, among others. researchgate.net
Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives via Condensation Reactions
A significant class of indolin-2-one analogues are spiro compounds, where the 3-position of the indolin-2-one ring is a spirocyclic center. The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives is often achieved through multi-component condensation reactions. nih.govacs.orgnih.govrsc.org These reactions typically involve the condensation of an isatin (B1672199) derivative (an oxidized form of indolin-2-one), a hydrazine (B178648), a β-keto ester, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.govacs.orgnih.gov
The reaction can be catalyzed by various catalysts, including bases like piperidine (B6355638) or heterogeneous catalysts such as Fe3O4@l-arginine nanocomposites. nih.govacs.org The use of ultrasound irradiation has also been shown to promote these condensation reactions efficiently. acs.orgnih.gov A plausible mechanism involves an initial Knoevenagel condensation between the isatin and the active methylene compound, followed by a Michael addition of the pyrazolone (B3327878) intermediate (formed from the hydrazine and β-keto ester) and subsequent cyclization. nih.gov
| Reactants | Catalyst/Conditions | Product | Reference |
| Hydrazine, β-keto esters, Isatin derivatives, Malononitrile/Ethyl cyanoacetate | Fe3O4@l-arginine, solvent-free, room temperature | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | nih.gov |
| Hydrazine, β-keto ester, Isatin, Malononitrile/Ethyl cyanoacetate | Piperidine, ultrasound irradiation, ethanol (B145695), room temperature | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | acs.orgnih.gov |
| Pyrazolones, Isatylidene malononitriles | (DHQD)2PYR (1 mol%) | Chiral spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives | rsc.org |
| Hydrazine, β-keto esters, Isatin derivatives, Malononitrile/Ethyl cyanoacetate | PEG-400, one-pot | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylate and trifluoromethylated spiro[indole-3,4′-pyrano[2,3-c]pyrazole] derivatives | rsc.org |
Conversion of Nitro Groups to Amino Groups on Indolin-2-one Derivatives
The final step in the synthesis of this compound from a 5,6-dinitro precursor, or the synthesis of other amino-indolin-2-one derivatives, is the selective reduction of a nitro group to an amino group.
Catalytic Hydrogenation for Nitro Reduction
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. ambeed.com This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. ddtjournal.comambeed.com The reaction is generally carried out in a solvent like ethanol or a mixture of ethanol and water. ambeed.comunife.it For example, 5-nitroindolin-2-one can be reduced to 5-aminoindolin-2-one using Pd/C and hydrogen gas. ambeed.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct. The synthesis of 2-substituted 1H-benz[e] nih.govnih.govoxazepin-5-ones has been achieved through the catalytic hydrogenation of acyl 2-nitrobenzoates, which involves the reduction of a nitro group. researchgate.net
Alternative Reduction Methodologies
While catalytic hydrogenation is common, alternative methods for nitro group reduction are also employed. One such method involves the use of a reducing agent like iron powder in the presence of an acid or an ammonium salt. unife.itrsc.org For instance, the reduction of 5-nitro-3-substituted-2-oxindole derivatives to the corresponding 5-amino compounds has been successfully achieved using iron powder and ammonium chloride in an ethanol/water mixture. unife.it This method provides a viable alternative to catalytic hydrogenation, particularly in cases where the catalyst might be poisoned by other functional groups present in the molecule. Another approach involves the use of tin(II) chloride.
| Starting Material | Reagents and Conditions | Product | Reference |
| 5-Nitroindolin-2-one | Pd/C, H2, Ethanol, 20°C, 45 psi | 5-Aminoindolin-2-one | ambeed.com |
| Nitro group in intermediate 7 | Pd/C (10% w/w), Hydrogenation | Amino group | ddtjournal.com |
| 5-Nitro-3-substituted-2-oxindole derivatives | Iron powder, NH4Cl, Ethanol/Water, reflux | 5-Amino-3-substituted-2-oxindole derivatives | unife.it |
| 2a (a nitroindoline (B8506331) derivative) | Iron powder, EtOH, H2O, conc. HCl, reflux | Amino indoline (B122111) | rsc.org |
Synthesis of Substituted this compound Analogues and Hybrids
The core structure of this compound, often derived from 5-nitroisatin (B147319) or 5-nitroindolin-2-one, serves as a foundational platform for extensive synthetic exploration. Researchers have developed numerous methods to create analogues and hybrids by modifying the indoline ring, preparing Schiff base derivatives, and constructing complex molecular hybrids.
Derivatization at the N-1 and C-5 Positions of the Indoline Ring
The indoline ring's N-1 and C-5 positions are common sites for chemical modification to produce diverse analogues. The N-1 position, the nitrogen atom of the lactam ring, can be readily alkylated. One-pot methods have been reported for the concomitant N-alkylation and oxidation of indolines, providing efficient access to N-alkyl-6-nitroindoles. researchgate.net For instance, reacting 6-nitroindoline (B33760) with an alkyl halide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields N-alkyl-6-nitroindoles in good yields. researchgate.net
Further derivatization often involves the nitro group at the C-5 position. A series of 6-amino-seco-cyclopropylindole (seco-CI) compounds were prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline with various acids, followed by the chemical reduction of the nitro group to form the corresponding amine. acs.org This amino group provides a handle for further functionalization, enabling the construction of stable amine-based prodrugs. acs.org
Additionally, N-1 substitution is a common strategy in the synthesis of more complex derivatives. For example, the synthesis of certain Schiff bases involves an initial reaction to form the imine, followed by refluxing with formaldehyde (B43269) and dimethylamine (B145610) to introduce a dimethylaminomethyl group at the N-1 position. researchgate.net Similarly, hydrazone derivatives have been synthesized from N-1 substituted 5-nitroindolin-2-ones, such as 1-(p-methylbenzyl)-5-nitroindolin-2-one. researchgate.net
| Starting Material | Reagents | N-1 Substituent | Reference |
|---|---|---|---|
| 6-Nitroindoline | Alkyl halide, NaH, DMF | Alkyl group | researchgate.net |
| 3-(4-acetylphenylimino)-5-nitroindolin-2-one | Formaldehyde, Dimethylamine | -(CH2)N(CH3)2 | researchgate.net |
| Ethyl 4-(5-nitro-2-oxoindolin-3-ylideneamino) benzoate | p-Methylbenzyl chloride, K2CO3, DMF | p-Methylbenzyl | researchgate.net |
Preparation of Schiff Base Derivatives of 5-Nitroindolin-2-one
Schiff bases, characterized by the azomethine or imine (-C=N-) group, are significant derivatives of the indolin-2-one scaffold. These are typically synthesized through the condensation reaction of 5-nitroisatin (the oxidized precursor to 5-nitroindolin-2-one) with a primary amine.
For example, new Schiff base compounds have been synthesized by reacting 5-nitroisatin with 2-aminoanthracene (B165279) in ethanol with a few drops of acetic acid at room temperature. dergipark.org.tr This reaction yields 3-(anthracen-2-ylimino)-5-nitroindolin-2-one. dergipark.org.tr Similarly, another synthetic scheme involved reacting 5-nitroisatin with p-amino acetophenone (B1666503) in ethanol to afford 3-(4-acetylphenylimino)-5-nitroindolin-2-one. researchgate.net A series of novel isoxazole-substituted Schiff bases of 5-nitroisatin has also been developed. researchgate.net The synthesis of (Z)-3-((1-(5-amino-1,3,4-thiadiazol-2-yl)-2-phenylethyl)imino)-5-nitroindolin-2-one represents another example of this class of compounds. dntb.gov.uaeurjchem.com
| Amine Reactant | Resulting Schiff Base Product | Reference |
|---|---|---|
| 2-Aminoanthracene | 3-(Anthracen-2-ylimino)-5-nitroindolin-2-one | dergipark.org.tr |
| p-Amino acetophenone | 3-(4-Acetylphenylimino)-5-nitroindolin-2-one | researchgate.net |
| 1-(5-Amino-1,3,4-thiadiazol-2-yl)-2-phenylethanamine | (Z)-3-((1-(5-Amino-1,3,4-thiadiazol-2-yl)-2-phenylethyl)imino)-5-nitroindolin-2-one | dntb.gov.uaeurjchem.com |
Synthesis of Indolin-2-one Nitroimidazole Hybrids
Molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. A notable example is the synthesis of hybrids combining the indolin-2-one and nitroimidazole scaffolds. nih.gov
A novel hybrid, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one, was synthesized and shown to exhibit remarkable antibacterial activities. nih.gov The synthesis involves the condensation of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with an appropriate indolin-2-one. mdpi.com Specifically, the reaction of indolin-2-one with 1.2 equivalents of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde and 1.5 equivalents of piperidine in methanol (B129727) under reflux conditions yields the target hybrid. mdpi.com This strategy has been used to create a series of these hybrids for biological evaluation. nih.govacs.orgnih.gov
| Indolin-2-one Reactant | Aldehyde Reactant | Resulting Hybrid Product | Reference |
|---|---|---|---|
| 5-Nitroindolin-2-one | 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | 3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one | nih.gov |
| Indolin-2-one | 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | (E)-3-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methylene]indolin-2-one | mdpi.com |
Formation of Hydrazone Derivatives
Hydrazone derivatives of indolin-2-one are another important class of compounds, formed by the reaction of the C-3 carbonyl group of an isatin with a hydrazide. The resulting hydrazone linker (-C=N-NH-C=O) connects the indolin-2-one core to other chemical moieties.
A comprehensive study detailed the synthesis of a variety of 5-nitroindolin-2-one derivatives, including sugar hydrazones. researchgate.net The key intermediate, 4-[1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylidineamino]benzohydrazide, was reacted with different reagents to produce a range of complex molecules. For instance, reacting this hydrazide intermediate with sugars like D-glucose, D-mannose, D-arabinose, and D-ribose yielded the corresponding sugar hydrazone derivatives. researchgate.net The general synthesis of 3-hydrazonoindolin-2-ones can be accomplished by refluxing indoline-2,3-diones with hydrazine hydrate. nih.gov These primary hydrazones can then be further condensed with various aldehydes to create more complex structures. nih.govmdpi.com
| Key Intermediate | Reactant | Resulting Derivative Class | Reference |
|---|---|---|---|
| 4-[1-(p-Methylbenzyl)-5-nitro-2-oxoindolin-3-ylidineamino]benzohydrazide | D-Glucose | Sugar Hydrazone | researchgate.net |
| 4-[1-(p-Methylbenzyl)-5-nitro-2-oxoindolin-3-ylidineamino]benzohydrazide | D-Mannose | Sugar Hydrazone | researchgate.net |
| 4-[1-(p-Methylbenzyl)-5-nitro-2-oxoindolin-3-ylidineamino]benzohydrazide | Formic acid | 1,3,4-Oxadiazole | researchgate.net |
| 4-[1-(p-Methylbenzyl)-5-nitro-2-oxoindolin-3-ylidineamino]benzohydrazide | Acetylacetone | Pyrazole | researchgate.net |
Catalytic Systems in Indolin-2-one Synthesis
The development of efficient and sustainable synthetic methods is a key focus in modern chemistry. The use of advanced catalytic systems, particularly in multi-component reactions (MCRs), has significantly impacted the synthesis of indolin-2-one derivatives and related heterocyclic structures.
Recyclable Catalysts in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction, are highly efficient and align with the principles of green chemistry. frontiersin.org The use of recyclable catalysts in these reactions further enhances their sustainability. mdpi.com
Several types of recyclable catalysts have been employed in the synthesis of heterocycles involving the isatin or indolin-2-one core.
Metal-Organic Frameworks (MOFs): A zinc terephthalate (B1205515) MOF, Zn(BDC), has been used as an efficient, recyclable catalyst for the three-component condensation of isatins, 1,3-indandione, and aromatic amines to produce spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones. tandfonline.com This catalyst can be recovered and reused multiple times without a significant loss of activity. tandfonline.com
Magnetic Nanoparticles: Magnetic nanocatalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. rsc.org For example, a CoFe2O4 magnetic nanoparticle-supported molybdenum catalyst has been used for the four-component synthesis of multi-substituted pyrroles. rsc.org Another system, Fe3O4/SiO2, has been used as a magnetically recyclable nanocatalyst for the MCR synthesis of diazepine (B8756704) derivatives. rsc.org
Metal Oxide Nanoparticles: Cobalt oxide (Co3O4) nanoparticles have been demonstrated as a green, efficient, and recyclable catalyst for the multi-component synthesis of novel pyrrole (B145914) and pyrano[2,3-c]pyrazole derivatives. frontiersin.org The catalyst could be recycled up to six times without a noticeable change in efficiency. frontiersin.org Zirconium dioxide (ZrO2) nanoparticles are another example of a recyclable catalyst used for MCRs. mdpi.com
| Catalyst System | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Zn(BDC) MOF | Three-component reaction of isatins, 1,3-indandione, aromatic amines | Spiro-indoline-triones | tandfonline.com |
| CoFe2O4@SiO2-PrNH2-Mo(acac)2 | Four-component reaction of amines, aldehydes, nitromethane, 1,3-dicarbonyls | Multi-substituted pyrroles | rsc.org |
| Co3O4 Nanoparticles | Multi-component reaction | Pyrrole and pyrano[2,3-c]pyrazole derivatives | frontiersin.org |
| ZrO2 Nanoparticles | Multi-component reaction | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |
Chemical Reactivity and Transformation Studies
Reactions Involving the Nitro Group of Indolin-2-one Derivatives
The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably through reduction.
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. For nitro-substituted indolin-2-one derivatives, this reaction is crucial for creating diamino-indolin-2-one structures, which can serve as building blocks for more complex molecules. The reduction proceeds through a multi-step pathway involving nitroso and hydroxylamine (B1172632) intermediates. nih.gov A variety of reducing agents and catalytic systems have been effectively employed for this purpose.
Catalytic hydrogenation is a common and efficient method for this transformation. For instance, the reduction of nitroindoline (B8506331) derivatives can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. google.com A specific example involves the hydrogenation of 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone in tetrahydrofuran (B95107) (THF) at 60°C under 30 PSI of hydrogen, which successfully yields the corresponding 6-amino derivative. google.com Another approach involves using zinc powder in the presence of an acid, such as hydrochloric acid, to reduce dinitro derivatives of related indolo[3,2-b]carbazoles to their diamino counterparts. researchgate.net The synthesis of indolin-2-one itself can be accomplished through the reductive cyclization of o-nitrostyrenes, where the nitro group is ultimately reduced. researchgate.netacs.org
Table 1: Conditions for Reductive Transformation of Nitroindolin-2-one Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 1-(3,3-Dimethyl-6-nitroindoline-1-yl)ethanone | 5% Pd/C, H₂ (30 PSI), THF, 60°C, 6h | 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone | Not Specified | google.com |
| o-Nitrostyrene | PdCl₂/PPh₃/B(OH)₃, CO | Indolin-2-one | Up to 95% | researchgate.netacs.org |
| 6,12-Dinitroindolo[3,2-b]carbazole | Zn, HCl | 6,12-Unsubstituted indolo[3,2-b]carbazole | Not Specified | researchgate.net |
| 5-Nitroindoline (B147364) | Catalytic Hydrogenation | Amino indole (B1671886) | Not Specified | google.com |
Reactions Involving the Amino Group of Indolin-2-one Derivatives
The amino group on the indolin-2-one scaffold is a key nucleophilic center, readily participating in reactions to form new carbon-nitrogen bonds.
A primary application of the amino functionality on the indolin-2-one ring is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. researchgate.netwikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org
A practical example is the synthesis of Schiff base derivatives from 5-aminoindolin-2-one. The reaction is carried out by refluxing the 5-aminoindolin-2-one with a suitably substituted aromatic aldehyde in methanol (B129727), often with a catalytic amount of a base like piperidine (B6355638). mdpi.com This methodology provides a direct route to imine-linked indolin-2-one structures. Similarly, the C-3 carbonyl group of 5-nitroindoline-2,3-dione can condense with primary amines like ethyl-4-aminobenzoate to form an imine linkage, showcasing the versatility of the indolinone core in such transformations. ekb.eg The resulting imines are valuable intermediates for the synthesis of a variety of heterocyclic systems. ekb.egekb.eg
Table 2: Synthesis of Schiff Bases from Aminoindolin-2-one Derivatives
| Amine Reactant | Carbonyl Reactant | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| 5-Aminoindolin-2-one | Substituted aromatic aldehyde | Methanol, Piperidine, Reflux | Imine-linked substituted aromatic Schiff base | mdpi.com |
| 5-Nitroindoline-2,3-dione | Ethyl-4-aminobenzoate | Absolute ethanol (B145695), Glacial acetic acid, Reflux | 3-Imino-5-nitroindolin-2-one derivative | ekb.eg |
| 4-[(1-(p-Methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino)] benzohydrazide | Acetyl acetone | Ethanol, TEA, Room Temp | Pyrazole-substituted phenylimino-nitroindolin-2-one | ekb.eg |
| 6-Methoxy-1-methylindolin-2-one (via its amino derivative) | Benzophenone imine | Not Specified | 3-((Diphenylmethylene)amino)-6-methoxy-1-methylindolin-2-one | rsc.org |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed analysis of the geometric and electronic structure of 6-Amino-5-nitroindolin-2-one.
Density Functional Theory (DFT) Computations
DFT has become a standard method for the computational study of indolinone derivatives due to its balance of accuracy and computational cost. researchgate.netdergipark.org.tr Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), to accurately model the molecule's properties. researchgate.netdergipark.org.trmdpi.com These computations provide a foundational understanding of the molecule's optimized geometry, electronic orbitals, charge distribution, and reactive sites.
Geometry optimization is the initial and one of the most critical steps in computational analysis. This process calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For substituted indolinones, this involves determining the precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a realistic model for the subsequent analysis of the molecule's electronic properties. The planarity of the indolinone ring system, along with the orientation of the amino and nitro substituent groups, are key parameters determined through this process.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Indolinone Core (Calculated)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | ~1.22 | N-C=O | ~110 |
| C-N (amide) | ~1.38 | C-N-C (ring) | ~112 |
| C-C (aromatic) | ~1.39 - 1.41 | C-C-N (amino) | ~121 |
| C-NO₂ | ~1.45 | O-N-O | ~125 |
| C-NH₂ | ~1.38 | C-C-NO₂ | ~119 |
Note: The data in this table are representative values based on computational studies of structurally similar nitro-substituted indolinone derivatives and are intended for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indolinone Derivative (Calculated)
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -3.0 |
| Energy Gap (ΔE) | ~ 3.5 |
Note: These values are illustrative and based on DFT calculations reported for analogous nitroaromatic and indolinone compounds. The exact values for this compound would require specific calculation.
The Molecular Electrostatic Potential Surface (MEPS) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. dergipark.org.trmdpi.com The map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.
For this compound, the MEPS map is expected to show a high negative potential (red) around the oxygen atoms of the carbonyl group and the nitro group, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the N-H group of the indolinone ring would exhibit a positive potential (blue), identifying them as sites for nucleophilic interaction.
The calculation of Mulliken atomic charges provides an estimation of the charge distribution among the atoms within a molecule. This analysis helps in understanding the electrostatic nature of different parts of the molecule. The charge distribution is a key factor influencing the molecule's dipole moment, polarizability, and other electronic properties. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms generally carry partial positive charges. The specific values of these charges are influenced by the electron-withdrawing nitro group and the electron-donating amino group.
Table 3: Representative Mulliken Atomic Charges for Atoms in a Substituted Indolinone Framework (Calculated)
| Atom | Mulliken Charge (a.u.) |
| O (Carbonyl) | ~ -0.50 |
| O (Nitro) | ~ -0.45 |
| N (Amide) | ~ -0.60 |
| N (Nitro) | ~ +0.30 |
| N (Amino) | ~ -0.75 |
| C (Carbonyl) | ~ +0.40 |
Note: This table presents typical charge values derived from computational studies on related molecules. The actual charge distribution in this compound will depend on the specific computational method and basis set used.
Dipole Moment Calculations
The dipole moment is a critical parameter that influences a molecule's solubility, membrane permeability, and intermolecular interactions. For derivatives of 5-nitroindolin-2-one, DFT calculations have been employed to determine this property. For instance, in a study of a Schiff base derivative, the dipole moment was calculated to understand its potential for biological activity. researchgate.netresearchgate.net The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the indolinone ring is expected to create a significant dipole moment, which can affect how the molecule aligns and interacts within a biological system. Calculations for similar nitro-containing heterocyclic compounds have been performed using methods like B3LYP with basis sets such as 6-311+G(d,p), which are benchmarked against experimental values for accuracy. chemrxiv.org
Table 1: Calculated Dipole Moments for Related Compounds This table is illustrative and based on data for structurally related molecules. Specific calculations for this compound were not found in the provided search results.
| Compound | Method/Basis Set | Dipole Moment (Debye) | Reference |
|---|---|---|---|
| (Z)-3-((1-(5-Amino-1,3,4-Thiadiazol-2-yl)-2-Phenylethyl)İmino)-5-nitroindolin-2-one Schiff Base | DFT | Not specified, but calculated | researchgate.netresearchgate.net |
| Alpidem (imidazo[1,2-a]pyridine derivative) | B3LYP/6-311G(d,p) | 5.5397 | nih.gov |
Nonlinear Optical (NLO) Behavior Prediction
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govbohrium.com The NLO response of a molecule is related to its electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). analis.com.my The this compound structure, with its amino (donor) and nitro (acceptor) groups on the aromatic ring, suggests potential for NLO activity.
Theoretical calculations using DFT are a primary method for predicting NLO properties, such as the first hyperpolarizability (β). analis.com.my Studies on various organic chromophores, including those with structures analogous to nitroindoles, have shown that DFT methods can effectively predict and explain their NLO behavior. researchgate.netnih.gov The investigation of NLO properties for derivatives of 5-nitroindolin-2-one has been noted as a valuable area of research. researchgate.net
Table 2: Predicted NLO Properties for Related Organic Molecules This table is illustrative. Specific NLO calculations for this compound were not found in the provided search results, but data for other organic NLO materials are presented to show typical values.
| Compound/System | Property | Calculated Value | Method |
|---|---|---|---|
| 3NPP (Chalcone derivative) | First Hyperpolarizability (βtot) | 420.51 × 10⁻³⁰ esu | B3LYP/6-31G(d,p) |
| MSTD7 (NFA derivative) | First Hyperpolarizability (βtotal) | 13.44 × 10⁻²⁷ esu | M06/6-31G(d,p) |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a protein target. nih.goveurjchem.comnanobioletters.com
Binding Affinity Prediction and Scoring Functions
A key goal of molecular docking is to predict the binding affinity, or the strength of the interaction, between a ligand and a protein. nih.gov This is typically quantified by a scoring function, which calculates a score or energy value (e.g., in kcal/mol) representing the predicted binding free energy. psu.edunih.gov A more negative score generally indicates a stronger predicted binding affinity. researchgate.net
In studies involving 5-nitroindolin-2-one derivatives, docking scores have been used to rank potential inhibitors and compare their predicted efficacy. For example, a D-Arabinose derivative of 5-nitroindolin-2-one showed a high docking score of -24.6577 kcal/mol against the cyclooxygenase-1 receptor. researchgate.net Similarly, a Schiff base derivative docked with Mycobacterium tuberculosis protein (PDB ID: 5V3X) yielded a binding affinity of -7.86 kcal/mol. researchgate.net These scoring functions are essential for filtering large compound libraries to identify promising candidates for further experimental testing. psu.edubiorxiv.org
Table 3: Predicted Binding Affinities for 5-Nitroindolin-2-one Derivatives
| Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| (Z)-3-((1-(5-Amino-1,3,4-Thiadiazol-2-yl)-2-Phenylethyl)İmino)-5-nitroindolin-2-one Schiff Base | Mycobacterium tuberculosis (5V3X) | -7.86 | researchgate.net |
| D-Arabinose-(methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino) hydrazone | Cyclooxygenase 1 | -24.6577 | researchgate.net |
| 1,3,4-oxadiazol-2-yl) phenylimino)-1-(methylbenzyl)-5-nitroindolin-2-one | Lanosterol 14-alpha-demethylase | -16.8038 | researchgate.net |
Receptor Modeling and Pocket Analysis
Effective molecular docking relies on an accurate model of the target receptor and its binding pocket. This involves identifying the specific cavity where the ligand binds and analyzing the characteristics of the amino acid residues that line this pocket. nih.gov For the SARS-CoV-2 spike protein, the FFA-binding pocket was identified as a conserved and attractive target for small molecules like those containing a 6-nitroindoline (B33760) moiety. nih.gov Analysis of this pocket revealed it to be highly hydrophobic, accommodating the nitroindoline (B8506331) group. nih.gov The volume of the binding pocket can also adjust to fit the ligand, as seen with the bulkier 6-nitroindoline moiety causing residues to move to accommodate it. nih.gov Understanding the geometry, volume, and physicochemical properties of the binding pocket is fundamental to designing ligands with high specificity and affinity. nih.gov
Identification of Key Interacting Residues (e.g., Hydrogen Bonds, Pi-Alkyl, Pi-Pi Stacking, Van der Waals)
Molecular docking simulations provide detailed, atomic-level views of the interactions between a ligand and a protein's active site. These non-covalent interactions are critical for stabilizing the protein-ligand complex.
Hydrogen Bonds: These are crucial for specificity and affinity. waocp.org Docking studies of 5-nitroindolin-2-one derivatives have identified hydrogen bonds with key residues. For example, a D-Arabinose derivative formed hydrogen bonds with LEU 352, ILE 523, and ARG 120 in the cyclooxygenase-1 active site. researchgate.net
Pi-Alkyl and Pi-Pi Stacking: These hydrophobic interactions are common for aromatic ligands. researchgate.net The π-electron system of the indolinone ring can interact with alkyl groups of amino acids (π-alkyl) or other aromatic residues (π-π stacking). researchgate.net For instance, a Schiff base derivative of 5-nitroindolin-2-one showed a π-alkyl interaction with ALA-1667 and a π-π stacking interaction with the core of a benzene (B151609) ring in its target. researchgate.net In another example, the nitro group of a 6-nitroindoline compound formed a π-π stacking interaction with the aromatic ring of residue F338. nih.gov
Table 4: Key Interacting Residues and Interaction Types for 5-Nitroindolin-2-one Derivatives
| Derivative | Target Protein (PDB ID) | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| (Z)-3-((1-(5-Amino-1,3,4-Thiadiazol-2-yl)-2-Phenylethyl)İmino)-5-nitroindolin-2-one Schiff Base | Mycobacterium tuberculosis (5V3Y) | ASP-1644, ASN-1640, SER-1636, PHE-1670 | Hydrogen Bond | researchgate.net |
| ALA-1667 | Pi-Alkyl | researchgate.net | ||
| Benzene ring core | Pi-Pi Stacked | researchgate.net | ||
| HIS-1664, TYR-1674, PHE-1585 | Van der Waals | researchgate.net | ||
| SPC-14 (6-nitroindoline moiety) | SARS-CoV-2 Spike Protein | F338 | Pi-Pi Stacking | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery, enabling the identification of novel bioactive molecules from large chemical databases. These approaches have been applied to scaffolds related to this compound to explore their potential against various biological targets.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor and elicit a biological response. For the indolin-2-one scaffold, several pharmacophore models have been developed to identify key molecular interaction points. For instance, a five-feature model, designated ADHRR, was generated for a series of pyrrole-indoline-2-one derivatives. ijrpr.com This model includes a hydrogen bond acceptor (A), a hydrogen bond donor (D), a hydrophobic group (H), and two aromatic rings (R). ijrpr.com Similarly, another study on indole (B1671886) and isatin (B1672199) derivatives identified a common feature pharmacophore, AAHRR, comprising two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. The features were mapped to specific parts of the molecules, with the aromatic rings corresponding to the indoline (B122111) core and an associated phenyl or thiazole (B1198619) ring, while the hydrogen bond acceptors were mapped to the carbonyl group of the indolin-2-one and a nitrogen atom in a hydrazone moiety.
These validated pharmacophore models serve as 3D queries for virtual screening campaigns. researchgate.net In this process, large databases of chemical compounds are computationally searched to find molecules that match the pharmacophore's features. This technique allows for the rapid filtering of vast libraries to a manageable number of potential "hits" for further experimental testing. wikipedia.org For example, a pharmacophore model for VEGFR-2 inhibitors based on the indolin-2-one scaffold was used to guide the design of new compounds. mdpi.com Another study used a validated ADHRR pharmacophore model to screen a chemical database, successfully identifying new potential lead compounds for aurora kinase inhibition. ijrpr.com
The initial identification of the indolinone scaffold as a potential dual inhibitor of HIV reverse transcriptase functions was achieved through an in silico screening using a shape-based method. nih.gov This highlights the utility of virtual screening in discovering novel applications for existing chemical scaffolds. nih.gov The process often involves multiple filtering steps, where hits from the pharmacophore search are further refined based on criteria like Lipinski's rule of five, predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and molecular docking scores to reduce the likelihood of false positives. researchgate.net
Interactive Table: Pharmacophore Models for Indolin-2-one Derivatives
| Model Name | Key Pharmacophoric Features | Target/Application | Reference |
|---|---|---|---|
| ADHRR.2 | 1 Hydrogen Bond Acceptor (A), 1 Hydrogen Bond Donor (D), 1 Hydrophobic (H), 2 Aromatic Rings (R) | Aurora Kinase Inhibition | ijrpr.com |
| AAHRR | 2 Hydrogen Bond Acceptors (A), 1 Hydrophobic Region (H), 2 Aromatic Rings (R) | Antiamyloidogenic Agents (Alzheimer's Disease) | |
| ADHRR.24 | 1 Hydrogen Bond Acceptor (A), 1 Hydrogen Bond Donor (D), 1 Hydrophobic (H), 2 Aromatic Rings (R) | c-KIT Kinase Inhibition (Anticancer) | |
| (Unnamed) | 4 Hydrophobic (H), 1 Aromatic Ring (RA), 1 Negatively Ionizable (NI) | mPGES-1 Inhibition (Anti-inflammatory) | nih.gov |
In Silico Design and Optimization of Analogues
In silico design and optimization are critical steps that follow the identification of a hit compound, such as one derived from this compound. These computational methods are used to rationally design analogues with improved potency, selectivity, and pharmacokinetic properties. This process often begins with a hit molecule identified through screening and uses computational tools to guide synthetic chemistry efforts.
A common strategy involves starting with a known scaffold, like 5-nitroindoline (B147364), and performing computer-aided analysis to identify promising derivatives. nih.gov For instance, an in silico analysis of an in-house library identified an indoline derivative as a potent 5-lipoxygenase (5-LOX) inhibitor. nih.govacs.org This initial hit compound then served as the template for designing a second, more focused library of analogues. nih.govacs.org The subsequent synthesis and testing of these designed compounds led to the discovery of molecules with remarkable dual inhibitory profiles against both 5-LOX and soluble epoxide hydrolase (sEH). nih.gov
The design process often involves decorating the core scaffold at specific positions. Studies on 5-nitroindoline have explored modifications at both the N-1 and C-5 positions. nih.govacs.org For example, after identifying a hit, the 5-nitro group can be reduced to a 5-amino group, providing a new point for chemical modification. mdpi.com This amino group can then be used to introduce various substituents, with the goal of improving target engagement or other properties. This entire process, from the reduction of the nitro group to the addition of new functional groups, can be guided by molecular docking and structure-activity relationship (SAR) studies. nih.govmdpi.com
Molecular docking is a key tool in this optimization phase. It predicts how a designed analogue will bind to the active site of a target protein, providing insights into potential binding interactions and affinities. eurjchem.com For example, in the development of new Schiff bases from 5-nitroindolin-2-one derivatives, molecular docking was used to study the interaction of the designed compounds with the crystal structure of the target protein from M. tuberculosis. eurjchem.com These in silico studies help prioritize which analogues to synthesize, saving time and resources. The design of novel thiadiazole-isatin hybrid analogues was also informed by molecular docking studies to evaluate their potential as anti-diabetic and anti-bacterial agents.
The results from these computational design efforts can be summarized to highlight the success of the optimization process. The goal is to improve upon the initial hit compound's activity, as measured by values like IC₅₀ (the half-maximal inhibitory concentration).
Biological and Medicinal Chemistry Applications Pre Clinical Focus
Antimicrobial Activity
Derivatives of the 5-nitroindole (B16589) and indolin-2-one core structures have shown considerable promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.
The antibacterial potential of these compounds has been evaluated against various pathogenic bacterial strains, including those notorious for multidrug resistance.
Gram-Positive Bacteria:
Staphylococcus aureus and MRSA: Indole-based derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net Synthetic indole (B1671886) derivatives have been shown to be effective against a wide variety of gram-positive bacteria, including multiple strains of MRSA, with minimal inhibitory concentrations (MICs) in the range of 0.25 to 2 µg/mL for some compounds. nih.gov Nitroimidazoles linked to an indolin-2-one substituent have also exhibited excellent, submicromolar potency against S. aureus. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential enzymes like topoisomerase IV, which is crucial for DNA replication. nih.gov
Vancomycin-Resistant Enterococci (VRE): While direct studies on 6-amino-5-nitroindolin-2-one against VRE are limited, related nitro-aromatic compounds like nitrofurantoin have shown efficacy. Nitrofurantoin was active against all tested isolates of Enterococcus faecium and Enterococcus faecalis, including vancomycin-resistant strains with vanA and vanB genotypes. nih.gov This suggests that the nitro group may play a crucial role in the activity against these resistant pathogens.
Gram-Negative Bacteria:
Pseudomonas aeruginosa and Escherichia coli : Indolin-2-one nitroimidazole hybrids have demonstrated excellent minimal inhibitory concentrations (MICs) against Pseudomonas aeruginosa and Escherichia coli, with values ranging from 0.13 to 2.5 μM. nih.gov However, some derivatives were found to be inactive against Gram-negative strains, suggesting that structural modifications can significantly impact their uptake and efficacy against these bacteria. nih.gov
Acinetobacter calcoaceticus : While specific data on this compound is scarce, other indole derivatives have been investigated for activity against the closely related and highly problematic Acinetobacter baumannii. Indole derivatives such as 5-iodoindole have shown the ability to inhibit the growth of multidrug-resistant A. baumannii, constrain biofilm formation, and kill the bacterium effectively. mdpi.com Some indole derivatives exhibited MIC values ranging from 64 to 1,024 µg/mL against extensively drug-resistant A. baumannii (XDRAB) isolates. nih.gov
Pediococcus acidilactici : There is limited specific information available in the reviewed literature regarding the efficacy of this compound derivatives against Pediococcus acidilactici.
Table 1: Antibacterial Activity of Indole Derivatives
| Bacterial Strain | Compound Type | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Indolin-2-one nitroimidazole | 0.13 - 0.63 µM | nih.gov |
| MRSA | Synthetic indole derivative | 0.25 - 2 µg/mL | nih.gov |
| Pseudomonas aeruginosa | Indolin-2-one nitroimidazole | 0.13 - 2.5 µM | nih.gov |
| Escherichia coli | Indolin-2-one nitroimidazole | 0.13 - 2.5 µM | nih.gov |
| Acinetobacter baumannii (XDR) | Indole derivative | 64 - 1024 µg/mL | nih.gov |
Tuberculosis remains a significant global health threat, and the discovery of novel antitubercular agents is a priority. Indole and indolin-2-one derivatives have been a fertile ground for this research. The 2-indolinone nucleus is considered a promising heterocyclic core for developing antitubercular agents. nih.gov
Several studies have highlighted the potential of indole-based compounds against Mycobacterium tuberculosis. For instance, a series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei showed significant in vitro antimycobacterial activity. The most active of these compounds demonstrated MICs against the H37Rv strain of M. tuberculosis that were comparable to the frontline drug isoniazid (INH), with values ranging from 0.05 to 2 μg/mL. researchgate.net Furthermore, some of these compounds retained activity against INH-resistant clinical isolates, with MICs in the range of 2-5 μg/mL, indicating their potential for treating drug-resistant tuberculosis. researchgate.net
Derivatives containing the 5-nitro group have also been explored for their antifungal properties. A series of 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases were synthesized and investigated for their antimicrobial and antifungal activities. While these compounds showed growth inhibition of Gram-positive bacteria, they were found to have no antifungal activity. nih.gov
However, other related heterocyclic compounds containing a nitro group, such as N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, have demonstrated potential as antifungal agents against Candida species and Cryptococcus neoformans. nih.gov This suggests that while the 5-nitroindole scaffold itself may not be inherently antifungal, its combination with other pharmacophores could lead to active compounds. Similarly, nitrofuran derivatives have shown broad-spectrum antifungal activity against various fungal species. nih.gov
Antiviral Activity (e.g., HIV-1, HSV-1, Dengue, Hepatitis C)
The 5-nitroindolin-2-one scaffold has been a key component in the development of novel antiviral agents, particularly those targeting HIV-1. A series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were synthesized and found to inhibit HIV-1 replication through a multitarget mechanism of action. nih.gov Certain compounds in this series were able to block HIV-1 replication with EC50 values below 20 µM and also showed the ability to inhibit HIV-1 integrase. nih.gov
In the context of Herpes Simplex Virus-1 (HSV-1), while direct evidence for this compound is limited, other indole derivatives have shown anti-herpetic activity. For example, 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole has been tested for its antiviral efficacy in treating genital HSV-2 infections. nih.gov
Regarding Dengue virus, an indole-type compound was identified through virtual screening as having an effect on the replication cycle of DENV-2. nih.gov Treatment with this compound at 50 µM reduced the expression of the viral NS5 protein by 70% and decreased viral RNA levels. researchgate.netnih.gov
For Hepatitis C virus (HCV), a series of indole derivatives were identified as a new class of replication inhibitors. scispace.com One of the most potent compounds from this series exhibited an EC50 of 1.1 μmol/L with minimal cytotoxicity. The mechanism of action was found to be the induction of pro-inflammatory cytokines, which in turn inhibit HCV replication. scispace.com
Anti-inflammatory Activity
Indole and indolin-2-one derivatives have demonstrated significant anti-inflammatory properties in various pre-clinical models. These compounds often exert their effects by modulating key inflammatory pathways.
Hybrid molecules containing both imidazole and indole nuclei have been evaluated for their anti-inflammatory potential. The anti-inflammatory activities of these compounds were demonstrated by a reduction in both leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. contagionlive.com
Derivatives of 5-nitro-2-benzoxazolinones have also been synthesized and shown to possess in vivo anti-inflammatory and analgesic activities. mdpi.com Compounds bearing electron-withdrawing substituents on a phenylpiperazine ring attached to the core structure showed the most promising results. mdpi.com Furthermore, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been designed and shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. nih.gov
The mechanism of action for some oxindole derivatives involves the inhibition of signaling pathways such as the mitogen-activated protein kinase (MAPK)/NF-κB pathway, which are activated during peripheral inflammation. nih.gov
Anticancer Activity
The indolin-2-one core is recognized as a privileged structure in the design of antitumor agents, particularly as kinase inhibitors. Several clinically approved and investigational anticancer drugs are based on this scaffold.
Substituted 5-nitroindole derivatives have demonstrated broad-spectrum anticancer activities against various cancer cell lines. For instance, certain pyrrolidine-substituted 5-nitroindole derivatives were found to inhibit the proliferation of HeLa cells with IC50 values in the low micromolar range. The proposed mechanism of action for these compounds includes the downregulation of c-Myc expression, induction of cell-cycle arrest, and an increase in intracellular reactive oxygen species.
Numerous novel indolin-2-one derivatives have been designed and synthesized, showing significant antiproliferative activity against a range of cancer cell lines. Some of these compounds exhibited potent inhibition against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 and the colon cancer cell line HCT-116, with IC50 values at the submicromolar level. The antitumor mechanism for some of these derivatives is suggested to involve the destabilization of microtubules, which is a different mechanism from other known indirubin derivatives. The 2-indolinone nucleus is a key feature in several receptor tyrosine kinase (RTK) inhibitors, which are a targeted therapy for cancer. nih.gov
Table 2: Anticancer Activity of Indole and Indolin-2-one Derivatives
| Cell Line | Compound Type | Activity (IC50) | Reference |
|---|---|---|---|
| HeLa | Pyrrolidine-substituted 5-nitroindole | ~5 µM | |
| HCT-116 | Novel indolin-2-one | Submicromolar | |
| MDA-MB-231 (TNBC) | Novel indolin-2-one | Potent inhibition |
Compound Names Table
| Abbreviation/Code | Full Chemical Name |
| INH | Isoniazid |
| MRSA | Methicillin-resistant Staphylococcus aureus |
| VRE | Vancomycin-Resistant Enterococci |
| XDRAB | Extensively drug-resistant Acinetobacter baumannii |
| HIV-1 | Human Immunodeficiency Virus 1 |
| HSV-1 | Herpes Simplex Virus 1 |
| DENV | Dengue Virus |
| HCV | Hepatitis C Virus |
| LPS | Lipopolysaccharide |
| NO | Nitric Oxide |
| IL-6 | Interleukin-6 |
| TNF-α | Tumor Necrosis Factor-alpha |
| MAPK | Mitogen-activated protein kinase |
| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |
| RTK | Receptor Tyrosine Kinase |
Inhibition of Breast Cancer Cell Lines (e.g., MCF-7)
No research data was identified regarding the inhibitory effects of this compound on breast cancer cell lines, including MCF-7.
Other Potential Bioactivities
No studies detailing the antioxidant properties of this compound were found in the available literature.
There is no available research data on the anticonvulsant effects of this compound.
Preclinical data on the antimalarial activity of this compound is not available in the reviewed sources.
No information was found concerning the anticholinesterase activity of this compound.
There are no available research findings on the anti-nociceptive properties of this compound.
Mechanism of Action and Target Identification
Enzyme Inhibition
The inhibitory potential of 6-Amino-5-nitroindolin-2-one and its derivatives has been explored against a range of enzymes, revealing a complex and multifaceted mechanism of action. The following subsections detail the specific enzymatic targets and the nature of their inhibition.
Bacterial Topoisomerase IV Inhibition and DNA Decatenation
Bacterial topoisomerase IV is a critical enzyme involved in DNA replication, specifically in the decatenation of daughter chromosomes. Its inhibition leads to bacterial cell death, making it an attractive target for antibacterial agents.
Currently, there is no specific research data available in the public domain that details the inhibitory activity of this compound on bacterial topoisomerase IV or its effect on DNA decatenation. However, studies on related compounds, specifically hybrids of indolin-2-one and nitroimidazole, have shown that the 5-nitroindolin-2-one moiety is a key feature for antibacterial activity. For instance, the compound 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one has demonstrated notable antibacterial efficacy. nih.gov This suggests that the nitroindolinone scaffold could be a promising starting point for the development of novel bacterial topoisomerase inhibitors. Further research is required to specifically evaluate the potential of this compound in this context.
Human Transglutaminase 2 Inhibition
Human transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases.
There is currently no publicly available scientific literature that specifically investigates the inhibitory effect of this compound on human transglutaminase 2. While the broader class of acylideneoxoindoles has been identified as reversible inhibitors of TG2, specific data for the 6-amino-5-nitro substituted variant is lacking. nih.gov
Reverse Transcriptase (RT) Inhibition (Polymerase and RNase H Functions)
HIV-1 Reverse Transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into DNA. It possesses two crucial functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity. Both functions are essential for viral replication, making them important targets for antiretroviral drugs. nih.gov
While direct studies on this compound are not available, research on a series of related 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives has shed light on the potential of the nitroindolinone scaffold as a dual inhibitor of both the polymerase and RNase H functions of RT. nih.gov These compounds have been identified as dual allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site to exert their inhibitory effect. nih.gov The ability to inhibit both enzymatic functions of RT with a single molecule represents a significant strategy in combating drug resistance. nih.gov
The RNase H function of RT has been a particularly challenging target for drug development, with no approved inhibitors currently in clinical use. nih.govwikipedia.org The discovery of indolinone-based scaffolds that can inhibit this function is therefore of high interest.
HIV-1 Integrase Inhibition
HIV-1 integrase is another vital enzyme for the replication of the human immunodeficiency virus. It is responsible for inserting the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection.
Similar to the case with reverse transcriptase, direct inhibitory data for this compound against HIV-1 integrase is not available. However, the same study on 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives revealed that these compounds can also block the activity of HIV-1 integrase. nih.gov This suggests a multitarget mechanism of action for this class of compounds, capable of inhibiting multiple key enzymes in the HIV-1 replication cycle. nih.gov The development of inhibitors that can target both reverse transcriptase and integrase could offer a powerful approach to antiretroviral therapy.
| Compound Class | Target Enzyme | Inhibitory Function |
| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | HIV-1 Reverse Transcriptase | Dual inhibition of Polymerase and RNase H functions |
| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives | HIV-1 Integrase | Inhibition of DNA integration |
This table summarizes the inhibitory activities of a class of compounds structurally related to this compound.
Cyclooxygenase 1 (COX1) Inhibition
Cyclooxygenase 1 (COX-1) is a constitutive enzyme involved in the synthesis of prostaglandins, which play a role in various physiological processes.
There is no specific information in the available scientific literature regarding the inhibition of Cyclooxygenase 1 (COX-1) by this compound. While some indole (B1671886) derivatives have been investigated as cyclooxygenase inhibitors, data for this specific compound is absent. nih.gov
Cytochrome P450 14alpha-demethylases Sterols (CYP51) Inhibition
Cytochrome P450 14alpha-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. It is a major target for antifungal drugs.
No direct research findings are publicly available that describe the inhibitory effect of this compound on Cytochrome P450 14alpha-demethylases (CYP51). However, some azole derivatives containing an indole moiety have been designed and synthesized as potential CYP51 inhibitors, suggesting that the indole scaffold can be incorporated into molecules targeting this enzyme. nih.gov
No Publicly Available Data on the Specific Pharmacological Actions of this compound
Despite a thorough review of scientific literature, no specific research findings detailing the mechanisms of action for the chemical compound this compound have been identified. Comprehensive searches for its activity related to enzyme inhibition and receptor modulation did not yield data connecting it to the specified biological targets.
Consequently, the requested detailed article on its inhibition of Phosphoinositide 3-kinase (PI3K), 5-Lipoxygenase (5-LOX), and Soluble Epoxide Hydrolase (sEH), or its modulation of Melatonin Receptor (MT2), 5-HT1, and 5-HT2C/2B receptors cannot be generated. The scientific community has not published research on these specific interactions for this particular compound.
Further research would be required to determine the pharmacological profile of this compound and to ascertain any potential activity at the aforementioned enzymatic and receptor targets.
Receptor Modulation
Glucocorticoid Receptor (GR) Modulation
The Glucocorticoid Receptor (GR) is a crucial nuclear receptor that, upon binding with glucocorticoids, acts as a ligand-dependent transcription factor regulating genes involved in development, metabolism, and the immune response. wikipedia.org In its unbound state, the GR is located in the cytosol, complexed with heat shock proteins. wikipedia.orgnih.gov When a ligand like cortisol binds to the receptor, this complex dissociates, allowing the activated GR to move into the nucleus. Inside the nucleus, it can either increase the expression of anti-inflammatory proteins or suppress the expression of pro-inflammatory proteins. wikipedia.org
Despite the well-established importance of GR modulation in pharmacology, a review of the current scientific literature does not establish a direct link between this compound and the modulation of the Glucocorticoid Receptor. Research has not yet been published detailing any specific agonistic or antagonistic activity of this compound on GR.
Voltage-Gated Sodium Channel (Nav1.8) Blocking Activity
Voltage-gated sodium channels are essential transmembrane proteins that facilitate the rapid influx of sodium ions required for the initiation and propagation of action potentials in excitable cells. patsnap.comnih.gov The Nav1.8 subtype, in particular, is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling. patsnap.com This channel is activated by strong, potentially painful stimuli, making it a key target for the development of novel analgesics. patsnap.comnih.gov Blockers of the Nav1.8 channel aim to inhibit this sodium influx, thereby reducing the excitability of sensory neurons and diminishing the sensation of pain. patsnap.com
There is currently no scientific evidence in the available literature to suggest that this compound possesses blocking activity against the Voltage-Gated Sodium Channel Nav1.8. Studies specifically investigating the interaction between this compound and Nav1.8 channels have not been reported.
Interactions with Cellular Components
Binding to Bacterial Cell Wall
The bacterial cell wall is a complex, semi-rigid structure vital for maintaining cell shape and protecting against osmotic lysis. nih.govlibretexts.org A primary component of this wall is peptidoglycan, a polymer made of sugars and amino acids that forms a mesh-like layer. nih.govlibretexts.org The specific composition of the cell wall, including components like teichoic acids in Gram-positive bacteria, is crucial for bacterial viability and interaction with the environment. nih.gov
While some novel spiro[indole-3,4′-pyridine] derivatives, which share a core indole structure, have shown moderate antibacterial effects against pathogens like Pseudomonas aeruginosa, the specific mechanism of action was not definitively identified as direct binding to the cell wall. mdpi.com For this compound itself, there is no published research detailing its direct binding to the bacterial cell wall or elucidating this as its primary antibacterial mechanism.
DNA Binding and Cross-linking
The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. This can range from binding within the grooves of the DNA helix to the formation of covalent bonds, such as inter-strand cross-links, which can block DNA replication and transcription. nih.govnih.gov
Direct studies on this compound are limited; however, research on the closely related class of indolin-2-one-functionalized nitroimidazoles provides insight into a potential mechanism involving DNA. These compounds have been shown to operate through a dual mode of action. One part of this mechanism is consistent with the classic action of nitroimidazoles, which involves the in situ reductive activation of the nitro group. This reduction generates reactive radical species that can subsequently damage cellular macromolecules, including DNA. acs.org This differs from direct binding or cross-linking, as it requires metabolic activation to produce the damaging agent. acs.org
Dual Mode of Action and Multitargeting Strategies
Developing compounds that can interact with multiple cellular targets is a growing strategy in drug discovery, as it can lead to enhanced efficacy and a lower likelihood of resistance development. acs.org
Research into indolin-2-one-functionalized nitroimidazoles has revealed a sophisticated dual mode of action. In addition to generating reactive species that damage DNA, these compounds were found to act as direct inhibitors of topoisomerase IV, a crucial enzyme for bacterial DNA replication. acs.org This dual mechanism, targeting two distinct and essential cellular processes, significantly lowers the frequency of resistance development in bacteria like S. aureus compared to antibiotics with a single target. acs.org
Furthermore, the broader 5-nitroindolin-2-one scaffold has been investigated for other multitargeting applications. For instance, certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as potential multitarget HIV-1 inhibitors, showing activity against both reverse transcriptase and integrase. nih.gov This highlights the versatility of the indolin-2-one core in designing molecules with polypharmacological profiles.
| Mechanism | Target | Effect |
|---|---|---|
| Direct Inhibition | Topoisomerase IV | Inhibition of DNA replication and decatenation. acs.org |
| Reductive Bioactivation | Cellular Macromolecules (including DNA) | Generation of reactive species leading to cellular damage. acs.org |
Structure Activity Relationship Sar Studies of 6 Amino 5 Nitroindolin 2 One Derivatives
Influence of Substituents on Biological Activity
Substituents on the indolin-2-one ring system play a pivotal role in modulating the biological activity of these derivatives. The nature, position, and size of these substituents can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.
For instance, in a series of 3-substituted-indolin-2-ones, the introduction of a chlorine atom on a pyrrole (B145914) ring attached to the indolin-2-one core was found to be crucial for reducing cardiotoxicity. Furthermore, replacing a fluorine atom at the C-5 position of the indolin-2-one with a chlorine atom led to a substantial increase in potency against the A549 non-small cell lung cancer cell line nih.gov. This highlights the significant impact of halogen substituents at the C-5 position.
In another study, N-alkylation of the isatin (B1672199) core, which is subsequently used to form indolin-2-one derivatives, was shown to have a good potential against colon and multiple melanoma cancer cell lines. The addition of an N-aryl fragment to the indolin-2-one structure also affects their anticancer activity, with N-phenyl and -methoxy functional groups improving activity against K562 cell lines nih.gov.
The substituent at the C-3 position of the indolin-2-one ring is also a key determinant of activity. 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring have demonstrated high selectivity towards EGF and Her-2 receptor tyrosine kinases acs.org. In contrast, derivatives with a five-membered heteroaryl ring at this position are highly specific against VEGF (Flk-1) receptor tyrosine kinase activity acs.org. This indicates that the steric and electronic properties of the C-3 substituent can direct the selectivity of the compound towards different biological targets.
| Compound | Substituent at C-5 | Substituent at C-3 | Target Cell Line/Kinase | Observed Activity |
|---|---|---|---|---|
| Derivative A | -F | Chloropyrrole | A549 | Moderate Activity |
| Derivative B | -Cl | Chloropyrrole | A549 | Increased Potency nih.gov |
| Derivative C | -H | Benzylidene with bulky group | EGF/Her-2 RTK | High Selectivity acs.org |
| Derivative D | -H | Five-membered heteroaryl | VEGF (Flk-1) RTK | High Specificity acs.org |
Impact of Nitro Group Position and Presence on Bioactivity
The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. Its presence and position on the indolin-2-one scaffold are critical for biological activity.
In studies of various nitro-substituted heterocyclic compounds, the position of the nitro group has been shown to be a key determinant of bioactivity. For instance, in a study on nitro derivatives of indoline (B122111) and related heterocycles, a nitro group at the C-5 or C-6 position generally resulted in measurable mutagenic activity, whereas a nitro group at C-4 or C-7 led to weakly or non-mutagenic compounds nih.gov. This suggests that the placement of the nitro group on the benzene (B151609) ring of the indolin-2-one core is not arbitrary and has a direct impact on its biological effect.
The electron-withdrawing nature of the nitro group at the 5-position of the 6-amino-5-nitroindolin-2-one scaffold would decrease the electron density of the aromatic ring. This can affect the binding affinity of the molecule to its target protein by altering π-π stacking interactions or hydrogen bond accepting capabilities. In a study of 5-nitroindole (B16589) derivatives, the presence of the nitro group at the fifth position was found to be critical for their binding to the c-Myc promoter G-quadruplex nih.gov.
While direct studies on the positional isomers of the nitro group in this compound are not available, the general principles observed in related nitroaromatic compounds suggest that moving the nitro group to other positions, such as C-4 or C-7, would likely result in a significant change, and potentially a reduction, in biological activity.
Role of Amino Group and Derivatization in Modulating Activity
The amino group at the 6-position of the indolin-2-one core is an electron-donating group, which can influence the molecule's electronic properties in a manner opposite to the nitro group. It also provides a site for hydrogen bonding and for further chemical modification through derivatization.
The presence of an amino group can enhance the interaction of the molecule with its biological target. For example, in a study of 3-substituted indolin-2-ones, a derivative with a 3-aminophenyl group showed high antifungal activity nih.gov. This suggests that the amino group can be a key pharmacophoric feature.
Derivatization of the amino group offers a strategy to fine-tune the biological activity of this compound. For instance, acylation or alkylation of the amino group can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. In a series of 2-aminothiazole (B372263) sulfonamide derivatives, modifications to the amino group led to compounds with potent antioxidant activity excli.de. While this is a different heterocyclic system, it illustrates the principle that derivatization of an amino group can lead to new biological activities.
In the context of this compound, converting the amino group into an amide, sulfonamide, or a substituted amine could lead to derivatives with altered target selectivity or improved pharmacokinetic properties. For example, introducing a basic side chain via the amino group could enhance aqueous solubility, which is often a desirable property for drug candidates.
| Parent Compound | Derivatization of Amino Group | Potential Change in Property | Anticipated Effect on Bioactivity |
|---|---|---|---|
| This compound | Acetylation (Amide formation) | Increased lipophilicity, loss of H-bond donor | Altered target binding and cell permeability |
| This compound | Sulfonylation (Sulfonamide formation) | Introduction of acidic N-H, altered H-bonding | New interactions with target, potential for improved potency |
| This compound | Reductive Amination (Substituted amine) | Introduction of basic center, altered polarity | Improved aqueous solubility, altered target interactions |
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives can provide insights into the spatial arrangement of key functional groups and how this influences biological activity.
The indolin-2-one scaffold is relatively planar, but the substituents at various positions can adopt different conformations. For example, the substituent at the C-3 position can often exist as E/Z isomers, and the preferred isomer can have a significant impact on biological activity. The relative orientation of the 6-amino and 5-nitro groups with respect to the rest of the molecule is also important.
For this compound derivatives, the conformation of any side chains, particularly those attached to the C-3 position or the 6-amino group, will be critical. The molecule must adopt a conformation that allows for optimal binding to the active site of its target protein. Molecular modeling and computational studies, in conjunction with experimental data, are often used to understand these conformational preferences and their correlation with the observed biological response. For instance, the binding mode of a 5-fluoroindolin-2-one derivative with VEGFR-2 was predicted using the FlexX algorithm, providing a structural basis for its activity nih.gov.
Future Research Directions and Research Gaps
Exploration of Novel Synthetic Routes for 6-Amino-5-nitroindolin-2-one
A significant research gap exists in the dedicated synthesis of this compound. While general methods for the synthesis of substituted indoles and indolin-2-ones are well-established, specific, and optimized routes to this particular molecule are not extensively reported. Future research should focus on developing efficient and scalable synthetic strategies.
Key areas for exploration include:
Adaptation of Classical Methods: The Fischer indole (B1671886) synthesis is a venerable method for indole ring formation. zenodo.org Future work could investigate the viability of using appropriately substituted phenylhydrazones to construct the 6-amino-5-nitroindole skeleton, which could then be oxidized to the desired indolin-2-one. zenodo.org The deactivating nature of the nitro group presents a challenge that may require the use of strong acid catalysts like polyphosphoric acid. zenodo.org
Modern Cross-Coupling Strategies: Tandem reactions, such as the Sonogashira coupling followed by heteroannulation of 2-haloanilines with terminal alkynes, have emerged as powerful tools for the synthesis of substituted indoles. researchgate.net Investigating the application of such methods using a starting material like 2-halo-4-nitro-5-aminoaniline or a protected version thereof could provide a direct and flexible route to the target compound.
Nitration of Precursors: A plausible approach involves the selective nitration of a 6-aminoindolin-2-one (B116108) precursor. However, directing the nitration to the C5 position in the presence of an activating amino group at C6 would require careful control of reaction conditions and potentially the use of protecting groups to achieve the desired regioselectivity. The synthesis of 5-nitroindole-2-carboxylic acid has been achieved through the nitration of indoline-2-carboxylic acid, suggesting that nitration of the indolinone core is feasible. researchgate.netgoogle.com
Reduction of Dinitro Intermediates: An alternative strategy could involve the synthesis of a 5,6-dinitroindolin-2-one intermediate, followed by a selective reduction of the nitro group at the 6-position to an amino group. This would necessitate the development of chemoselective reduction methods that can differentiate between the two nitro groups on the indolinone ring.
Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity
The indolin-2-one core is a "privileged structure" in drug discovery, particularly for the development of kinase inhibitors. nih.gov The functional groups of this compound offer multiple points for chemical modification to generate a library of analogues with potentially enhanced biological activities.
Future design and synthesis efforts could be directed towards:
Substitution at the 3-Position: The C3 position of the indolin-2-one ring is a common site for modification to modulate kinase selectivity and potency. acs.org Introducing various substituted benzylidene or heteroarylmethylidenyl groups at this position could lead to potent inhibitors of specific receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and Her-2. acs.org
N-Functionalization: The nitrogen atom of the indolinone ring (N1) and the exocyclic amino group (N6) are amenable to substitution. N-alkylation or N-acylation could be explored to alter the physicochemical properties of the molecule, such as solubility and cell permeability, which could in turn influence its biological activity.
Bioisosteric Replacement: The nitro group, while a key electronic feature, can sometimes be associated with metabolic liabilities. The design of analogues where the nitro group is replaced by other electron-withdrawing bioisosteres, such as a cyano or a sulfonyl group, could lead to compounds with improved pharmacokinetic profiles while retaining the desired biological activity.
Deeper Elucidation of Molecular Mechanisms in Underexplored Bioactivities
The biological activities of this compound are largely unexplored. The presence of both an electron-donating amino group and an electron-withdrawing nitro group suggests the potential for a range of biological effects.
Future research should aim to:
Screen for Kinase Inhibitory Activity: Given that many substituted indolin-2-ones are potent kinase inhibitors, a primary research direction should be to screen this compound and its analogues against a panel of protein kinases. acs.orgnih.gov This could identify novel anticancer agents.
Investigate Antimicrobial Potential: Some nitroimidazole-indolin-2-one conjugates have shown unexpected antibacterial activity against aerobic bacteria, suggesting a mode of action beyond the typical reduction of the nitro group seen in anaerobic environments. acs.orgnih.gov It would be valuable to investigate whether this compound exhibits similar properties and to elucidate the underlying molecular mechanisms.
Explore Anti-inflammatory and Antioxidant Effects: Substituted indolin-2-one derivatives have been reported to possess anti-inflammatory and antioxidant activities. nih.govresearchgate.net Future studies could assess the potential of this compound in these areas, potentially identifying new leads for the treatment of inflammatory diseases.
Antiviral Activity: Certain 5-nitro-3-(...)-indolin-2-one derivatives have been identified as multi-target HIV-1 inhibitors, targeting both reverse transcriptase and integrase. frontiersin.org This precedent warrants the investigation of this compound for potential antiviral, particularly anti-HIV, activity.
Application of Advanced Computational Techniques for Rational Design
Computational chemistry offers powerful tools to guide the design and optimization of novel bioactive molecules, saving time and resources. For a molecule with limited experimental data like this compound, computational approaches are particularly valuable.
Future computational studies should include:
Molecular Docking: Once a biological target is identified (e.g., a specific protein kinase), molecular docking studies can be employed to predict the binding mode and affinity of this compound and its designed analogues within the active site of the target protein. nih.govnih.gov This can provide insights into key intermolecular interactions and guide the design of more potent inhibitors.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): If a series of analogues with varying biological activities is synthesized, 3D-QSAR methods like CoMFA and CoMSIA can be used to build predictive models that correlate the three-dimensional structural features of the molecules with their biological activity. tandfonline.comresearchgate.net These models can then be used to design new molecules with enhanced potency.
Pharmacokinetic and Toxicity Prediction (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. tandfonline.com This can help in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing for their modification or deprioritization.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and the conformational changes that may occur upon ligand binding. tandfonline.com
The table below summarizes the key research directions and the methodologies that can be employed to explore the potential of this compound.
| Research Area | Key Objectives | Potential Methodologies |
| Novel Synthetic Routes | Develop efficient and scalable syntheses. | Fischer indole synthesis, modern cross-coupling reactions, regioselective nitration, chemoselective reduction. |
| Advanced Analogue Design | Enhance potency and selectivity for biological targets. | C3-position modification, N-functionalization, bioisosteric replacement. |
| Molecular Mechanisms | Identify and characterize biological activities. | Kinase inhibition assays, antimicrobial screening, anti-inflammatory and antioxidant assays, antiviral assays. |
| Computational Design | Guide the rational design of new derivatives. | Molecular docking, 3D-QSAR, ADMET prediction, molecular dynamics simulations. |
Q & A
Basic: What are the recommended methodologies for synthesizing 6-Amino-5-nitroindolin-2-one with high purity?
Methodological Answer:
Synthesis typically involves nitration and amination steps on an indolin-2-one scaffold. Key considerations include:
- Nitration Conditions : Use fuming HNO₃ in H₂SO₄ at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
- Amination Strategy : Reductive amination with NH₄OH/NaBH₄ or catalytic hydrogenation (H₂/Pd-C) yields the amino group. Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .
- Purity Validation : Confirm structure using ¹H/¹³C NMR (δ ~6.8–7.2 ppm for aromatic protons) and HPLC (≥98% purity, C18 column, acetonitrile/H₂O gradient) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .
Advanced: How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
Methodological Answer:
Contradictions often arise from impurities or tautomeric forms. To resolve:
- Cross-Validation : Compare with synthesized analogs or computational predictions (DFT for NMR chemical shifts) .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to distinguish nitro/amino group signals in NMR .
- High-Resolution MS : Confirm molecular formula (C₇H₅N₃O₃, [M+H]⁺ = 180.0404) to rule out adducts or contaminants .
Advanced: What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with ligands (XPhos, SPhos) in varying solvents (DMF, THF) .
- Kinetic Profiling : Use in-situ IR or UV-Vis to monitor reaction rates. Optimize temperature (80–120°C) and base (K₂CO₃, Cs₂CO₃) .
- Post-Reaction Analysis : Isolate intermediates via quenching at timed intervals and characterize by X-ray crystallography .
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced: How can computational modeling (e.g., DFT, MD) predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases, oxidoreductases). Validate with IC₅₀ assays .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility (LogP ~1.2) and cytochrome P450 inhibition .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess target engagement .
Advanced: How should researchers address discrepancies in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability) using statistical tools (ANOVA, Bland-Altman plots) .
- Experimental Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time) .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
Basic: What safety protocols are essential when working with this compound in vivo studies?
Methodological Answer:
- Toxicity Screening : Perform acute toxicity assays (OECD 423) in rodents before chronic exposure studies .
- Waste Disposal : Neutralize nitro-containing waste with NaHSO₃ before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
